molecular formula C12H17N3O2S B2833192 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034326-96-8

2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2833192
M. Wt: 267.35
InChI Key: ALMXHCHXJWBIDQ-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with two nitrogen atoms . The molecule also has two cyclopropyl groups, which are three-membered carbon rings , and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a cyclopropyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrazine derivatives can be synthesized using a one-pot three-step protocol starting from pyrazole-3-carboxylic acids . The process involves amide formation, pyrazine ring closure, hydrolysis, and dehydration .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrazine core, with the cyclopropyl and cyclopropylsulfonyl groups attached at the 2nd and 5th positions respectively. Cyclopropyl groups are highly strained due to their small ring size .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, cyclopropyl groups are known to be highly strained, which could affect the compound’s stability . The sulfonyl group is polar, which could affect the compound’s solubility .

Scientific Research Applications

Synthesis and Chemical Properties : Research has explored the synthesis of various pyrazole derivatives, including those similar to 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. These compounds are synthesized through cyclo-condensation reactions, utilizing sulfonate moieties and hydrazine hydrate in specific conditions. For example, a study by Kendre et al. (2013) described the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction, indicating a methodological approach that could be relevant for synthesizing compounds similar to the one (Kendre et al., 2013).

Antimicrobial Activity : Several studies have investigated the antimicrobial properties of pyrazole derivatives. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents, which might suggest potential applications for compounds like 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in combating microbial infections (Darwish et al., 2014).

Anticancer and Anti-inflammatory Potential : The bioactivity of pyrazole derivatives extends to anticancer and anti-inflammatory properties. A study by Patel et al. (2004) explored 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors, a target for anti-inflammatory drugs. This research indicates the potential therapeutic applications of pyrazole derivatives in treating conditions related to inflammation and possibly cancer (Patel et al., 2004).

Antioxidant Properties : The antioxidant capacity of pyrazole derivatives has also been studied, suggesting their utility in combating oxidative stress, which is implicated in various diseases. Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the multifaceted bioactivities of such compounds (Hamada & Abdo, 2015).

Future Directions

The future research directions would likely involve further exploration of the compound’s potential uses, particularly in the field of medicinal chemistry given the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives .

properties

IUPAC Name

2-cyclopropyl-5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXHCHXJWBIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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